Dimethyl (tetradec-8-en-1-yl)propanedioate
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Overview
Description
Dimethyl (tetradec-8-en-1-yl)propanedioate is an organic compound with the molecular formula C19H34O4. It is a derivative of propanedioic acid, where two of the hydrogen atoms are replaced by a dimethyl group and a tetradec-8-en-1-yl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (tetradec-8-en-1-yl)propanedioate typically involves the esterification of propanedioic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds as follows:
Formation of Sodium Chloroacetate: Chloroacetic acid reacts with sodium carbonate to form sodium chloroacetate.
Cyanidation: Sodium chloroacetate undergoes cyanidation with sodium cyanide to produce sodium cyanoacetate.
Hydrolysis: Sodium cyanoacetate is hydrolyzed to form sodium malonate.
Esterification: Sodium malonate is esterified with methanol in the presence of sulfuric acid to yield dimethyl malonate.
Alkylation: Dimethyl malonate is then alkylated with tetradec-8-en-1-yl bromide to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (tetradec-8-en-1-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and amides.
Scientific Research Applications
Dimethyl (tetradec-8-en-1-yl)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl (tetradec-8-en-1-yl)propanedioate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release active carboxylic acids, which can then interact with enzymes and receptors in biological systems. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid with similar reactivity.
Diethyl malonate: Another ester of malonic acid with ethyl groups instead of methyl groups.
Dimethyl succinate: An ester of succinic acid with similar ester groups.
Uniqueness
Dimethyl (tetradec-8-en-1-yl)propanedioate is unique due to the presence of the long tetradec-8-en-1-yl chain, which imparts distinct physical and chemical properties. This long chain can influence the compound’s solubility, reactivity, and biological activity, making it suitable for specific applications that simpler esters cannot fulfill .
Properties
CAS No. |
612489-70-0 |
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Molecular Formula |
C19H34O4 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
dimethyl 2-tetradec-8-enylpropanedioate |
InChI |
InChI=1S/C19H34O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18(20)22-2)19(21)23-3/h8-9,17H,4-7,10-16H2,1-3H3 |
InChI Key |
JNLALDBMELEVRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCCCCCCCC(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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